trans-6-methyl-3-Piperidinecarboxylicacid

Description

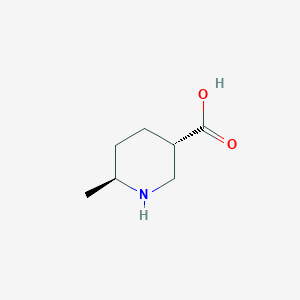

trans-6-methyl-3-Piperidinecarboxylic acid refers to a stereospecific derivative of piperidinecarboxylic acid with a methyl group at the 6-position and a benzyloxycarbonyl (Cbz) protecting group at the 1-position. Its systematic name is trans-1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid, and it is identified by multiple CAS numbers: 89391-18-4 (generic trans isomer) and 1269755-56-7 (specific (3S,6S)-stereoisomer) . The compound has a molecular formula of C₁₅H₁₉NO₄ and a molar mass of 277.32 g/mol.

Structurally, the trans configuration denotes that the methyl group at position 6 and the carboxylic acid at position 3 are on opposite sides of the piperidine ring. The benzyloxycarbonyl group serves as a protective moiety for the amine functionality, making this compound a critical intermediate in peptide synthesis and organic chemistry .

Properties

IUPAC Name |

(3S,6S)-6-methylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-2-3-6(4-8-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWDDDADSFZADI-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H](CN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301248569 | |

| Record name | 3-Piperidinecarboxylic acid, 6-methyl-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301248569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110287-78-0 | |

| Record name | 3-Piperidinecarboxylic acid, 6-methyl-, trans- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110287-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Piperidinecarboxylic acid, 6-methyl-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301248569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-6-methyl-3-Piperidinecarboxylicacid typically involves the chemical transformation of precursor molecules through a series of reactions. One common method involves the cyclization of appropriate precursors under controlled conditions, followed by purification steps to obtain the desired product . The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: trans-6-methyl-3-Piperidinecarboxylicacid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions: The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require strong oxidizing agents and acidic or basic conditions, while reduction reactions may require metal hydrides and inert atmospheres .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemistry

-

Building Block for Organic Synthesis :

trans-6-methyl-3-Piperidinecarboxylic acid serves as a fundamental precursor in the synthesis of complex organic molecules. Its structural features allow it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. -

Reagent in Chemical Reactions :

The compound is utilized as a reagent in synthetic pathways to create more complex structures. Its ability to undergo diverse chemical transformations makes it a valuable tool for chemists.

Biology

-

Biological Activity :

Research indicates that trans-6-methyl-3-Piperidinecarboxylic acid has potential biological activities, including antimicrobial properties. Studies have shown that derivatives of this compound can exhibit significant antibacterial and antifungal activities against various pathogens like Escherichia coli and Staphylococcus aureus . -

Precursor for Bioactive Compounds :

This compound is often used as a precursor for synthesizing biologically active compounds. Its derivatives are explored for their therapeutic potential in treating infections and other diseases due to their interaction with specific molecular targets .

Industrial Applications

- Production of Industrial Chemicals :

The compound is employed in the production of various industrial chemicals and materials. Its versatility allows it to be integrated into processes that require specific chemical functionalities.

Case Studies

Mechanism of Action

The mechanism of action of trans-6-methyl-3-Piperidinecarboxylicacid involves its interaction with specific molecular targets and pathways. This compound can modulate various biological processes by binding to specific receptors or enzymes, thereby influencing their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

Comparative Pharmacological Potential

In contrast, the target compound’s primary utility remains in synthetic chemistry rather than direct therapeutic applications .

Biological Activity

trans-6-methyl-3-Piperidinecarboxylic acid (CAS Number: 110287-78-0) is a piperidine derivative that has garnered attention in the pharmaceutical industry due to its diverse biological activities. Piperidine derivatives are known for their roles as intermediates in the synthesis of various bioactive compounds, including pharmaceuticals and agrochemicals. This article delves into the biological activity of trans-6-methyl-3-Piperidinecarboxylic acid, presenting research findings, case studies, and data tables to illustrate its significance.

The biological activity of trans-6-methyl-3-Piperidinecarboxylic acid is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. This interaction can modulate various biological processes, influencing cellular pathways that may lead to therapeutic effects.

Pharmacological Applications

Research indicates that trans-6-methyl-3-Piperidinecarboxylic acid exhibits several pharmacological properties:

- Antimicrobial Activity : Studies have shown that piperidine derivatives can possess antimicrobial properties, potentially making trans-6-methyl-3-Piperidinecarboxylic acid useful in treating infections.

- CNS Activity : Some derivatives have been evaluated for their effects on the central nervous system (CNS), suggesting potential applications in neuropharmacology.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which could be beneficial in managing inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, including trans-6-methyl-3-Piperidinecarboxylic acid:

- Study 1 : A study published in Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of piperidine derivatives. The findings suggested that modifications at the 6-position significantly influenced the compound's affinity for certain receptors, enhancing its potential as a therapeutic agent .

- Study 2 : Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that trans-6-methyl-3-Piperidinecarboxylic acid exhibited notable inhibitory effects against specific bacterial strains, indicating its potential as an antimicrobial agent .

Data Table: Biological Activities of Trans-6-Methyl-3-Piperidinecarboxylic Acid

The synthesis of trans-6-methyl-3-Piperidinecarboxylic acid typically involves cyclization reactions from appropriate precursors. The compound can undergo various chemical reactions, including:

- Oxidation : Leading to the formation of ketones or carboxylic acids.

- Reduction : Resulting in alcohols or amines.

- Substitution Reactions : Allowing for the introduction of different functional groups.

These reactions are crucial for modifying the compound to enhance its biological activity or to create analogs with improved pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.